4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Solubility enhancement Salt formation Medicinal chemistry

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a brominated heterocyclic building block featuring a thiazole core substituted with a 3‑bromophenyl group and a pyrrole moiety, supplied as a hydrobromide salt. Its molecular formula is C₁₃H₁₀Br₂N₂S (MW 386.11 g/mol).

Molecular Formula C13H10Br2N2S
Molecular Weight 386.11
CAS No. 1909348-15-7
Cat. No. B2426567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide
CAS1909348-15-7
Molecular FormulaC13H10Br2N2S
Molecular Weight386.11
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CSC(=N2)C3=CC=CN3.Br
InChIInChI=1S/C13H9BrN2S.BrH/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11;/h1-8,15H;1H
InChIKeyQUSJFTACRRQSGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide (CAS 1909348-15-7)


4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a brominated heterocyclic building block featuring a thiazole core substituted with a 3‑bromophenyl group and a pyrrole moiety, supplied as a hydrobromide salt. Its molecular formula is C₁₃H₁₀Br₂N₂S (MW 386.11 g/mol) [1]. Commercially available at a minimum purity of 95% , it is listed in the European C&L Inventory under EC number 188‑362‑7 and is sold strictly for research purposes .

Why Generic Thiazole-Pyrrole Substitution Fails Without Verifiable Comparative Data


Although numerous thiazole-pyrrole hybrids are commercially available, generic substitution is hindered by poorly understood structure‑activity relationships (SAR) specific to halogen position and salt form. The 3‑bromophenyl substitution pattern and the hydrobromide salt form of this compound are not universally present across close analogs. Literature on related thiazolyl‑halogenated pyrroles indicates that antibacterial and antibiofilm potencies are highly sensitive to halogen identity and substitution position [1]. Furthermore, the free base form (CAS 1544989‑98‑1) exhibits limited aqueous solubility (~0.2% at 20 °C) [2], a limitation the hydrobromide salt is designed to overcome . Without direct comparative data, assuming interchangeability risks compromised solubility, stability, or bioactivity.

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide: Quantitative Differentiation Evidence


Hydrobromide Salt Form Enhances Aqueous Solubility Relative to Free Base

The free base 4‑(3‑bromophenyl)‑2‑(1H‑pyrrol‑2‑yl)‑1,3‑thiazole (CAS 1544989‑98‑1) has an aqueous solubility of approximately 0.2% at 20 °C [1]. The hydrobromide salt form (CAS 1909348‑15‑7) is expected to markedly improve aqueous solubility, consistent with the behavior of structurally analogous thiazole hydrobromide salts, which exhibit enhanced solubility in polar solvents due to ionic interactions .

Solubility enhancement Salt formation Medicinal chemistry

meta-Bromo Substitution on the Phenyl Ring Distinguishes This Scaffold from Common para-Analogs

The compound bears a bromine at the meta (3‑) position of the phenyl ring, whereas many commercially available bromophenyl-thiazole building blocks feature para (4‑) substitution. In related thiazolyl-halogenated pyrrole antibacterial series, halogen position and identity profoundly influence bioactivity; the 4‑bromophenyl group is identified as a key pharmacophoric element for potent α‑glucosidase inhibition in hydrazone‑bridged thiazole‑pyrrole derivatives [1], suggesting positional isomerism may alter target engagement. Direct comparative data for this specific compound versus its 4‑bromophenyl isomer are not available in the public domain.

Positional isomerism Halogen SAR Thiazole derivatives

Thiazole‑Pyrrole Hybrid Motif Validated as Antibacterial Pharmacophore in Recent Literature

The thiazolyl-halogenated pyrrole chemotype has been validated in a 2024 European Journal of Medicinal Chemistry study as a novel antibacterial and antibiofilm scaffold. In that study, compound 8c—a structurally related thiazolyl‑halogenated pyrrole—demonstrated MIC ≤0.125 μg/mL against vancomycin‑resistant Enterococcus faecalis and significant biofilm inhibition against S. aureus and P. aeruginosa [1]. While direct data for the target compound are not reported, its core scaffold maps onto this validated pharmacophore, providing a literature‑supported rationale for its exploration in antibacterial programs.

Antibacterial Biofilm inhibition Drug-resistant bacteria

Defined Crystalline Properties and Purity Specifications Ensure Reproducible Research

The hydrobromide salt form of this compound possesses well‑defined crystalline properties that ensure high purity [1]. Commercial supply specifications from CymitQuimica and Biosynth indicate a minimum purity of 95% , with the salt form contributing to improved handling and storage characteristics compared to the free base. The crystalline nature facilitates accurate weighing and formulation, critical for reproducible dose‑response studies.

Purity Crystallinity Reproducibility

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide: Research and Industrial Application Scenarios


Antibacterial Lead Discovery Targeting Drug‑Resistant Gram‑Positive Pathogens

The thiazole‑pyrrole scaffold has demonstrated potent antibacterial activity against vancomycin‑resistant Enterococcus faecalis (MIC ≤0.125 μg/mL for analog 8c) and biofilm inhibition against S. aureus and P. aeruginosa [1]. Procurement of this specific 3‑bromophenyl analog enables SAR expansion around the halogen position within this validated chemotype, supporting hit‑to‑lead optimization for novel antibiofilm agents.

Solubility‑Driven Salt Form Selection in Medicinal Chemistry Workflows

The free base form exhibits low aqueous solubility (~0.2%) [1], a common liability in early‑stage hits. The hydrobromide salt form provides enhanced solubility and crystallinity, making it the preferred physical form for solution‑phase assays and in vitro pharmacological profiling. This compound serves as a model system for evaluating salt form impact on physicochemical properties within the thiazole‑pyrrole series.

Chemical Biology Probe Development Requiring Defined Purity and Reproducibility

With specified ≥95% purity and well‑defined crystalline properties [1][2], this compound meets the quality threshold for chemical probe studies where batch‑to‑batch consistency is paramount. The bromine atom also provides a synthetic handle for further functionalization via cross‑coupling chemistry.

Halogen Positional Scanning in Thiazole‑Pyrrole Antibacterial SAR Libraries

The meta‑bromo substitution on the phenyl ring distinguishes this building block from widely available para‑bromo analogs. Systematic comparison of ortho, meta, and para halogenated derivatives is essential for mapping the steric and electronic requirements of target engagement in antibacterial and other therapeutic programs.

Quote Request

Request a Quote for 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.